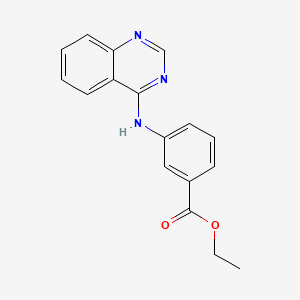

Ethyl 3-(quinazolin-4-ylamino)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

ethyl 3-(quinazolin-4-ylamino)benzoate |

InChI |

InChI=1S/C17H15N3O2/c1-2-22-17(21)12-6-5-7-13(10-12)20-16-14-8-3-4-9-15(14)18-11-19-16/h3-11H,2H2,1H3,(H,18,19,20) |

InChI Key |

QTUXXVZVIPFIOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 3 Quinazolin 4 Ylamino Benzoate

Established Synthetic Pathways for Ethyl 3-(quinazolin-4-ylamino)benzoate and its Analogues

The most established and widely employed method for the synthesis of this compound and its analogues is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of a quinazoline (B50416) precursor, typically activated at the 4-position, with an appropriate aniline (B41778) derivative.

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: an activated quinazoline core and the side-chain amine.

Synthesis of 4-Chloroquinazoline (B184009): The primary precursor for the quinazoline moiety is 4-chloroquinazoline. Its synthesis generally begins with anthranilic acid. The common route involves two main steps:

Formation of Quinazolin-4(3H)-one: Anthranilic acid is cyclized by heating with formamide (B127407) or formamidine (B1211174) acetate (B1210297) to produce quinazolin-4(3H)-one (also known as 4-hydroxyquinazoline). beilstein-journals.org

Chlorination: The resulting quinazolin-4(3H)-one is then chlorinated to yield 4-chloroquinazoline. This is typically achieved by refluxing with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of catalysts like dimethylformamide (DMF) can facilitate this conversion. beilstein-journals.orgamazonaws.combeilstein-journals.org

Synthesis of Ethyl 3-aminobenzoate (B8586502): The aniline precursor, Ethyl 3-aminobenzoate, is an important chemical intermediate. It is commonly synthesized from 3-nitrobenzoic acid through a two-step process:

Esterification: 3-Nitrobenzoic acid is first esterified to produce ethyl 3-nitrobenzoate.

Reduction: The nitro group of ethyl 3-nitrobenzoate is then reduced to an amino group. This reduction can be accomplished using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like sodium borohydride.

Derivatization of these precursors allows for the synthesis of a wide array of analogues. For instance, using substituted anthranilic acids (e.g., 5-fluoroanthranilic acid) leads to substituted quinazolin-4(3H)-ones and subsequently substituted 4-chloroquinazolines. Similarly, various substituted anilines can be used in place of Ethyl 3-aminobenzoate to generate a library of diverse 4-anilinoquinazoline (B1210976) derivatives. beilstein-journals.org

Reaction Mechanisms and Optimization of Yields

The core reaction for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) between 4-chloroquinazoline and Ethyl 3-aminobenzoate.

Reaction Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring activates the C4 position for nucleophilic attack.

Nucleophilic Attack: The amino group of Ethyl 3-aminobenzoate acts as a nucleophile and attacks the electron-deficient C4 carbon of 4-chloroquinazoline. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride leaving group, yielding the final product, this compound. nih.gov

The rate and success of this reaction are influenced by the electronic properties of the aniline nucleophile. Electron-rich anilines generally react more readily and under milder conditions, while electron-poor anilines may require harsher conditions and result in lower yields. beilstein-journals.orgorganic-chemistry.org

Optimization of Yields: Several factors can be optimized to maximize the yield and efficiency of the synthesis.

Solvent: Alcohols such as 2-propanol or ethanol (B145695) are commonly used as solvents for this reaction. wikipedia.org

Temperature: Classical methods often involve refluxing the reaction mixture for several hours. wikipedia.org However, as discussed in section 2.2.1, microwave irradiation has been shown to dramatically improve reaction outcomes. beilstein-journals.orgorganic-chemistry.orgwikipedia.org

Base: While some reactions proceed without a base, the addition of a non-nucleophilic base can be used to scavenge the HCl generated during the reaction, potentially improving yields.

The table below compares the classical thermal heating method with the more modern microwave-assisted approach for the synthesis of N-aryl-4-aminoquinazolines.

Novel Approaches in the Synthesis of this compound Analogues

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for constructing 4-anilinoquinazoline scaffolds. These approaches often offer advantages in terms of reaction time, yield, and environmental impact.

Exploration of Diverse Reaction Conditions and Catalytic Systems (e.g., Metal-Mediated, Microwave-Assisted)

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of 4-anilinoquinazolines, microwave-assisted N-arylation of 4-chloroquinazolines has proven to be highly effective. beilstein-journals.orgorganic-chemistry.org This technique significantly reduces reaction times from many hours to mere minutes and often leads to higher product yields and cleaner reactions. wikipedia.org The use of solvents like 2-propanol or a THF/water mixture under microwave conditions has been reported to be successful for a wide range of substituted anilines. organic-chemistry.orgwikipedia.org

Metal-Mediated Synthesis (Buchwald-Hartwig Amination): Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. libretexts.orgbeilstein-journals.org This reaction can be applied to the synthesis of this compound by coupling 4-chloroquinazoline with Ethyl 3-aminobenzoate.

The catalytic cycle typically involves:

Oxidative addition of the aryl halide (4-chloroquinazoline) to a Pd(0) complex.

Formation of a palladium-amido complex from the resulting Pd(II) species and the amine, in the presence of a base.

Reductive elimination to release the N-aryl amine product and regenerate the Pd(0) catalyst. researchgate.net

This method is highly tolerant of various functional groups and has been expanded through the development of specialized phosphine (B1218219) ligands (e.g., BINAP, X-Phos) that improve catalyst stability and reactivity. beilstein-journals.orgnih.gov It provides a robust alternative to the direct SNAr, especially for less reactive or sterically hindered coupling partners.

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

Achieving specific substitution patterns on the final molecule is crucial for structure-activity relationship studies in drug discovery.

Regioselectivity: The synthesis of 4-anilinoquinazolines is inherently regioselective. When a di-substituted precursor like 2,4-dichloroquinazoline (B46505) is used, nucleophilic attack by an amine preferentially occurs at the C4 position. researchgate.net This selectivity is attributed to the greater electrophilicity of the C4 carbon compared to the C2 carbon. DFT calculations have shown that the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. researchgate.net This intrinsic reactivity allows for the selective synthesis of 2-chloro-4-aminoquinazoline intermediates, which can then be further functionalized at the C2 position under different, often harsher, reaction conditions. researchgate.net

Chemoselective Synthesis of Derivatives: The synthesis of substituted derivatives is most straightforwardly achieved by using appropriately substituted starting materials. For example:

Substitution on the Quinazoline Ring: Starting with substituted anthranilic acids allows for the introduction of various groups (e.g., halo, methoxy) onto the benzene (B151609) ring portion of the quinazoline core. nih.gov

Substitution on the Anilino Moiety: A vast library of derivatives can be created by reacting 4-chloroquinazoline with different ortho-, meta-, or para-substituted anilines. beilstein-journals.orgorganic-chemistry.org

More advanced strategies, such as transition-metal-catalyzed C-H activation, are also being explored for the late-stage functionalization of the pre-formed 4-anilinoquinazoline scaffold, offering novel routes to complex derivatives. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of Quinazoline Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the methodologies discussed for the synthesis of quinazoline derivatives align with these principles.

One-Pot Procedures: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, significantly improves efficiency. rsc.orgorganic-chemistry.orgresearchgate.net This approach minimizes solvent usage, reduces waste, and saves time and energy.

Microwave-Assisted Reactions: As previously noted, using microwave irradiation is more energy-efficient than conventional heating and drastically shortens reaction times, which is a key aspect of green chemistry. researchgate.net

By integrating these strategies, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally sustainable.

Structure Activity Relationship Sar Studies of Ethyl 3 Quinazolin 4 Ylamino Benzoate and Its Analogues

Design and Synthesis of Structure-Activity Relationship Libraries of Ethyl 3-(quinazolin-4-ylamino)benzoate Derivatives

The design of SAR libraries for this compound analogues typically revolves around the systematic modification of three key structural components: the quinazoline (B50416) core, the aniline (B41778) ring, and the linker between them. The primary synthetic route to access these derivatives involves the nucleophilic substitution of a 4-chloroquinazoline (B184009) with the appropriately substituted aniline.

The general synthetic approach commences with the preparation of the quinazoline core, which can be achieved through various methods. A common starting point is anthranilic acid or its derivatives. For instance, cyclization of anthranilic acid with formamidine (B1211174) acetate (B1210297) can yield the basic quinazoline structure. To introduce substituents on the quinazoline ring, appropriately substituted anthranilic acids are used.

Once the 4-chloroquinazoline intermediate is synthesized, it can be reacted with a diverse library of aniline derivatives to generate a wide array of analogues. In the context of this compound, this would involve reacting 4-chloroquinazoline with various substituted 3-aminobenzoates. Modifications can be made to the ester group (e.g., changing the ethyl group to other alkyl or aryl groups) or by introducing additional substituents on the benzoate (B1203000) ring.

Furthermore, combinatorial chemistry approaches have been developed to efficiently generate large libraries of quinazolinone-based compounds for high-throughput screening. These methods allow for the rapid synthesis of a multitude of derivatives with diverse substitutions at various positions of the quinazoline and aniline rings, facilitating comprehensive SAR studies.

Impact of Substituent Modifications on the Biological Activities of this compound Analogues

The biological activity of 4-anilinoquinazoline (B1210976) derivatives, including analogues of this compound, is highly sensitive to the nature and position of substituents on both the quinazoline and aniline moieties. These compounds are well-known as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govekb.eg

Substitutions on the Quinazoline Ring: Modifications at the 6- and 7-positions of the quinazoline ring have been extensively studied. The introduction of small, electron-donating groups, such as methoxy (B1213986) (-OCH3) or ethoxy (-OCH2CH3) groups, at these positions generally enhances inhibitory activity against kinases like EGFR. frontiersin.org These groups are thought to improve binding affinity within the ATP-binding pocket of the kinase. More complex substitutions, including longer alkoxy chains or those incorporating basic amine functionalities, have also been explored to modulate solubility and cell permeability. nih.gov

Substitutions on the Aniline Ring: The substitution pattern on the aniline ring plays a critical role in determining the potency and selectivity of these inhibitors. For the this compound scaffold, modifications would involve the introduction of substituents on the benzoate ring. In the broader class of 4-anilinoquinazolines, the introduction of small, lipophilic groups such as halogens (e.g., -Cl, -Br) or a methyl group (-CH3) at the meta- or para-positions of the aniline ring often leads to increased inhibitory activity. frontiersin.org

The ester group in this compound itself is a key feature. Its position (meta) and nature (ethyl ester) influence the molecule's electronic properties and potential interactions with the target protein. Modifications of this ester to other functional groups, such as amides or carboxylic acids, would significantly alter the compound's properties and biological activity. For example, replacing an ester with a urea (B33335) or thiourea (B124793) moiety has been shown to produce potent dual inhibitors of EGFR and VEGFR. frontiersin.org

The following interactive table summarizes the general structure-activity relationships for 4-anilinoquinazoline derivatives, which are applicable to analogues of this compound.

| Modification Site | Substituent Type | Impact on Kinase Inhibitory Activity |

| Quinazoline Ring (Positions 6 & 7) | Small alkoxy groups (e.g., -OCH3) | Generally increases potency |

| Bulky groups | May decrease activity | |

| Solubilizing groups (e.g., morpholino) | Can improve pharmacokinetic properties | |

| Aniline Ring (meta/para positions) | Small halogens (e.g., -Cl, -Br) | Often enhances potency |

| Electron-withdrawing groups | Can increase activity | |

| Electron-donating groups | Variable effects | |

| Aniline Ring (ortho position) | Bulky groups | Generally decreases potency due to steric hindrance |

Stereochemical Considerations in the Structure-Activity Relationship of this compound Derivatives

In the broader context of drug design, stereochemistry is a critical factor that can significantly influence the biological activity, pharmacokinetics, and toxicity of a molecule. Chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different affinities for their biological targets due to the three-dimensional nature of receptor binding sites.

For the parent compound, this compound, there are no chiral centers, and therefore, it does not exist as stereoisomers. However, the introduction of chiral substituents during the synthesis of its analogues would necessitate stereochemical considerations. If a substituent introduced on either the quinazoline or the aniline moiety contains a stereocenter, the resulting diastereomers or enantiomers could display distinct biological profiles.

For instance, if a chiral side chain were to be introduced at the 6- or 7-position of the quinazoline ring, the spatial orientation of that side chain could profoundly impact the molecule's ability to fit into the ATP-binding pocket of a target kinase. One stereoisomer might adopt a conformation that allows for optimal interactions with key amino acid residues, leading to high potency, while the other stereoisomer may be unable to bind effectively.

While the general importance of stereochemistry in kinase inhibitors is well-established, specific studies focusing on the stereochemical aspects of derivatives of this compound are not extensively detailed in the currently available scientific literature. The majority of SAR studies on 4-anilinoquinazolines have focused on the effects of achiral substituents. Therefore, a comprehensive understanding of the stereochemical requirements for this specific subclass of compounds remains an area for further investigation.

Biological Evaluation and Mechanistic Insights of Ethyl 3 Quinazolin 4 Ylamino Benzoate

In Vitro Cellular Assays for Investigating Biological Effects of Ethyl 3-(quinazolin-4-ylamino)benzoate

The initial assessment of a compound's potential as a therapeutic agent typically involves in vitro cellular assays to determine its biological effects on cancer cells.

Cell Line Selection and Experimental Protocols

While specific studies exclusively detailing the evaluation of this compound are limited in publicly accessible literature, the broader class of quinazolinone derivatives has been extensively studied against a variety of human cancer cell lines. Commonly utilized cell lines for screening quinazoline-based compounds include those derived from prostate cancer (PC-3), breast cancer (MCF-7), colon cancer (HT-29 and LoVo), lung cancer (A549), and liver cancer (HepG-2).

The primary experimental protocol for assessing the cytotoxic or anti-proliferative effects of such compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Dose-Response Characterization in Cellular Models (without clinical dosage implications)

Molecular Mechanisms of Action of this compound

Understanding the molecular mechanisms by which a compound exerts its biological effects is a critical step in its development as a therapeutic agent.

Target Identification and Validation Studies for this compound (e.g., enzyme inhibition, receptor binding)

The quinazoline (B50416) core is a well-established pharmacophore known to interact with various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. Prominent targets for quinazoline-based inhibitors include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov For instance, a series of 2-(quinazolin-4-ylamino)- nih.govnih.govbenzoquinone derivatives have been identified as irreversible inhibitors of the VEGFR-2 kinase domain. nih.gov These compounds form a covalent bond with a specific cysteine residue (Cys-1045) in the active site of the enzyme. nih.gov

Additionally, other enzymes have been identified as targets for quinazoline derivatives, including thymidylate synthase and carbonic anhydrases. nih.gov However, specific target identification and validation studies for this compound have not been reported in the available scientific literature.

Exploration of Intracellular Signaling Pathways Modulated by this compound

Given that protein kinases are primary targets of many quinazoline derivatives, it is plausible that this compound could modulate intracellular signaling pathways downstream of these kinases. Inhibition of EGFR, for example, can disrupt pathways such as the RAS/MAPK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and angiogenesis. Similarly, inhibition of VEGFR-2 would primarily impact signaling pathways related to angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Without specific experimental data for this compound, any discussion of its effects on intracellular signaling remains speculative and based on the known activities of structurally related compounds.

Enzyme Inhibition and Receptor Binding Studies of this compound and its Analogues

Direct biochemical assays are employed to quantify the inhibitory activity of a compound against a specific enzyme or its binding affinity to a receptor.

Research on quinazoline analogues has demonstrated potent enzyme inhibitory activity. For example, certain benzo[f]quinazolin-1(2H)-ones have shown I50 values as low as 20 nM against thymidylate synthase. nih.gov In the context of kinase inhibition, derivatives of the 4-anilinoquinazoline (B1210976) scaffold, which is structurally related to this compound, are known to be potent inhibitors of EGFR and VEGFR. nih.gov The inhibitory mechanism often involves competitive binding at the ATP-binding site of the kinase domain.

Computational Chemistry and Cheminformatics Applied to Ethyl 3 Quinazolin 4 Ylamino Benzoate

Molecular Docking and Ligand-Protein Interaction Profiling of Ethyl 3-(quinazolin-4-ylamino)benzoate

No specific molecular docking studies for this compound have been identified in the surveyed literature. While docking studies are common for the quinazoline (B50416) class of compounds against various protein targets, the binding affinity, specific hydrogen bond interactions, and hydrophobic interactions of this compound with any particular protein have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

There are no published QSAR models specifically developed for a series of this compound derivatives. Consequently, there is no information on the structural features of this specific scaffold that are critical for its biological activity.

In Silico Prediction of Pharmacodynamic Parameters for this compound

Specific in silico predictions of the pharmacodynamic parameters for this compound are not available. Such studies would typically involve predicting the compound's mechanism of action, its potential targets, and its off-target effects using computational methods, but this information has not been published.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms of this compound

No molecular dynamics simulation studies focusing on this compound have been found. Therefore, there is no data on the dynamic stability of its potential complexes with protein targets, conformational changes upon binding, or the key residues involved in maintaining the binding interaction over time.

Analytical and Characterization Methodologies for Ethyl 3 Quinazolin 4 Ylamino Benzoate

Chromatographic Separation Techniques for Ethyl 3-(quinazolin-4-ylamino)benzoate and Related Compounds

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov For quinazoline (B50416) derivatives, including this compound, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of chemical reactions and for the preliminary purification of products. jst.vn It operates on the principle of separating compounds based on their differential partitioning between a solid stationary phase (like silica (B1680970) gel coated on a plate) and a liquid mobile phase. nih.gov The separation is influenced by the polarity of the compounds, the stationary phase, and the solvent system used. nih.gov For quinazolinone derivatives, a common mobile phase consists of a mixture of solvents such as toluene, acetone, methanol (B129727), and ammonia. rsc.org The components are visualized as spots on the plate, often under UV light. jst.vn

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative technique used for the analysis and purification of quinazoline compounds. researchgate.net It provides higher resolution and sensitivity compared to TLC. The method's validation is crucial to ensure its accuracy and precision for determining related substances in a sample. rjptonline.org

In a typical Reverse-Phase HPLC (RP-HPLC) setup for quinazoline derivatives, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netrjptonline.org The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with varying polarities. rjptonline.org A study on the stability of new quinazoline derivatives utilized an RP-18 system with acetonitrile (B52724) or a mixture of acetonitrile and methanol as the mobile phase. researchgate.net This analysis confirmed the homogeneity and stability of the compounds in a dimethylsulfoxide (DMSO) medium for up to 96 hours. researchgate.net

Below is a table summarizing typical chromatographic conditions used for the separation of quinazoline-related compounds.

| Technique | Stationary Phase | Mobile Phase Composition | Detection Method | Reference |

|---|---|---|---|---|

| TLC | Silica Gel 60 F254 | Toluene : Acetone : Methanol : Ammonia (8:3:3:0.1 by volume) | UV Light (254 nm) | jst.vnrsc.org |

| HPLC | RP-18 | Acetonitrile / Methanol (95:5 v/v) | UV-Vis Detector | researchgate.net |

| HPLC | ACE C18 (250x4.6mm, 5µm) | Gradient of Methanol and Phosphate Buffer (pH 7.0) | Diode-Array Detector (DAD) at 240nm | rjptonline.org |

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Novel this compound Analogues (e.g., NMR, MS)

The definitive structural confirmation of novel this compound analogues is accomplished using a combination of spectroscopic and spectrometric methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for determining the molecular structure of organic compounds. rsc.org

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For quinazolinone derivatives, characteristic signals can be observed for the aromatic protons on the quinazoline and benzoate (B1203000) rings, as well as the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃). mdpi.com For instance, in one analogue, the protons of an ethyl group were observed as a triplet and a quartet at δ 1.31 and 4.29 ppm, respectively. mdpi.com

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The carbonyl carbon of the ester and the carbons of the quinazoline ring system have characteristic chemical shifts. jst.vnbeilstein-journals.org For example, in a related quinazolinone derivative, the carbonyl signal was observed at δ 163.44 ppm, and the C=N group signal was seen at δ 153.75 ppm. jst.vn

The table below presents example NMR data for representative quinazoline analogues.

| Technique | Compound Type | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | 3-(Benzyloxy)quinazolin-4(3H)-one | 8.36 (d, 1H), 7.82–7.73 (m, 2H), 7.68 (d, 1H), 7.56–7.50 (m, 1H), 7.45–7.34 (m, 5H), 5.32 (s, 2H) | rsc.org |

| ¹³C NMR | 3-(Benzyloxy)quinazolin-4(3H)-one | 157.4, 146.9, 144.7, 134.3, 133.2, 130.0, 129.7, 128.9, 127.8, 127.3, 126.7, 123.5, 79.3 | rsc.org |

| ¹³C NMR | 2-(Substituted)quinazolin-4(3H)-one | 162.7 (C=O), 153.5 (C=N), 56.1 (OCH₃), 23.5 (CH₃) | jst.vn |

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). orientjchem.org Electrospray Ionization (ESI) is a common technique used for quinazoline derivatives. jst.vnrsc.org The mass spectrum typically shows a molecular ion peak (M⁺ or [M+H]⁺), which corresponds to the intact molecule's mass. orientjchem.org The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable information about the compound's structure, as the molecule breaks apart in characteristic ways. soton.ac.uk The structure of the molecule is the predominant factor controlling the fragmentation behavior. soton.ac.uk

| Technique | Compound Formula | Observed m/z | Interpretation | Reference |

|---|---|---|---|---|

| ESI-MS | C₁₅H₁₂N₂O₂ | 275.0795 | [M+Na]⁺ (Calculated: 275.0796) | rsc.org |

| ESI-MS | C₁₉N₃O₃H₁₉ | 337.9 | [M+H]⁺ | mdpi.com |

| ESI-MS | C₁₆H₁₄N₂O₃ | 283.2 | [M+H]⁺ | jst.vn |

Development of Bioanalytical Methods for Detection and Quantification of this compound in Biological Matrices (for research purposes only)

For research purposes, such as understanding the pharmacokinetics of a compound, it is necessary to develop reliable and sensitive methods to detect and quantify it in complex biological matrices like plasma, urine, and feces. tandfonline.comresearchgate.net The development of these bioanalytical methods typically involves liquid chromatography coupled with mass spectrometry (LC-MS), particularly ultra-high performance liquid chromatography (UHPLC) combined with high-resolution mass spectrometry (HRMS). tandfonline.com

The process generally includes:

Sample Collection: Biological samples (e.g., mouse urine, feces, plasma) are collected after administration of the compound. tandfonline.com

Sample Preparation: This is a critical step to remove interfering substances (like proteins and salts) and concentrate the analyte. It may involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC system to separate the parent compound from its metabolites and other endogenous components. tandfonline.com

Detection and Quantification: The separated components are introduced into a mass spectrometer for detection. A triple quadrupole or a high-resolution instrument like a Q-Exactive MS is often used. tandfonline.com The compound is identified based on its specific retention time and accurate mass-to-charge ratio. tandfonline.com Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of an internal standard.

A study focused on identifying the in vivo metabolites of a quinazolinone derivative, PD110, in mice utilized UHPLC-Q-Exactive Plus MS. tandfonline.com This powerful technique allowed for the preliminary identification of 44 different metabolites by analyzing their mass accuracy and spectrometric profiles, highlighting oxidation and glucuronide conjugation as major metabolic pathways. tandfonline.com Such methods provide essential information for further pharmacological research. tandfonline.com

Patent Landscape and Intellectual Property Considerations for Ethyl 3 Quinazolin 4 Ylamino Benzoate

Analysis of Existing Patents Pertaining to Quinazoline-Based Compounds

The quinazoline (B50416) scaffold is a well-established pharmacophore, and as a result, a vast number of patents have been filed claiming quinazoline derivatives for various therapeutic applications. A significant portion of this patent activity is concentrated on their use as protein kinase inhibitors.

The core structure of Ethyl 3-(quinazolin-4-ylamino)benzoate, featuring a 4-anilinoquinazoline (B1210976) moiety, is a privileged scaffold in the design of kinase inhibitors. This structural motif is central to numerous patented and marketed drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) tyrosine kinase. google.comnih.gov Consequently, the patent landscape is densely populated with claims covering a wide array of 4-anilinoquinazoline derivatives.

An analysis of the patent literature reveals several key trends:

Broad Markush Claims: Many foundational patents in this area utilize broad Markush claims to cover a large number of structurally related compounds. These claims often define a generic 4-anilinoquinazoline core and then specify various possible substituents at different positions on the quinazoline and aniline (B41778) rings. This strategy allows companies to protect a wide chemical space around a promising lead compound.

Focus on Specific Substitutions: As the field has matured, patents have become more focused on specific substitution patterns that confer improved potency, selectivity, or pharmacokinetic properties. For instance, patents may claim derivatives with particular substituents at the 6- and 7-positions of the quinazoline ring or specific moieties on the aniline ring that enhance binding to the target kinase.

Second- and Third-Generation Inhibitors: A significant number of patents cover second- and third-generation kinase inhibitors designed to overcome resistance mechanisms that have emerged with earlier drugs. These patents often claim compounds with novel covalent binding motifs or those that are active against specific mutant forms of kinases.

New Therapeutic Indications: While oncology remains the primary focus, there is a growing number of patents exploring the use of quinazoline-based compounds for other indications, including inflammatory diseases and neurodegenerative disorders.

A search of patent databases indicates that while the general 4-anilinoquinazoline scaffold is heavily patented, there appears to be no specific patent explicitly claiming the compound this compound. This suggests that the compound itself may be novel. However, its close structural similarity to a multitude of patented compounds means that its synthesis and use for certain applications could potentially infringe on existing broader claims.

Table 1: Representative Patents for Quinazoline-Based Kinase Inhibitors

| Patent Number | Assignee | Title | Key Features Claimed |

|---|---|---|---|

| US 8,916,574 B2 | Array BioPharma Inc. | 4-(substituted anilino)-quinazoline derivatives useful as tyrosine kinase inhibitors | Quinazoline derivatives with specific substitutions at the 4-anilino position, intended as tyrosine kinase inhibitors. google.com |

| WO 96/33980 | Zeneca Limited | Quinazoline Derivatives | 4-(substituted-anilino)quinazoline derivatives for treating hyperproliferative diseases. |

| US 6,900,221 B1 | OSI Pharmaceuticals, Inc. | 4-(substituted phenylamino) quinazoline derivatives | Crystalline forms of a 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline hydrochloride salt (erlotinib). |

| US 7,235,553 B2 | GlaxoSmithKline LLC | Quinazoline derivatives as HER-1 and HER-2 inhibitors | 4-Anilinoquinazoline derivatives with a furan-containing side chain, exhibiting HER-1 and HER-2 inhibitory activity (lapatinib). |

Patentability Assessment of Novel this compound Derivatives

The patentability of novel derivatives of this compound will depend on meeting the standard criteria for patent protection: novelty, inventive step (non-obviousness), and industrial applicability.

Novelty: To be considered novel, a derivative must not have been previously disclosed in the prior art. Given that this compound itself does not appear to be explicitly patented, novel derivatives are likely to meet the novelty requirement, provided they are not described in any prior publications, including scientific literature and other patents. Novelty can be established through various modifications to the parent molecule, such as:

Substitution on the Benzoate (B1203000) Ring: Introducing one or more substituents onto the benzoate ring of the molecule.

Modification of the Ester Group: Altering the ethyl ester to other esters, amides, or other functional groups.

Substitution on the Quinazoline Ring: Adding substituents to the available positions on the quinazoline nucleus.

Substitution on the Anilino Linkage: Introducing substituents on the aniline ring.

Inventive Step (Non-Obviousness): This is often the most challenging hurdle to overcome. A novel derivative must not be obvious to a person skilled in the art based on the existing knowledge. For kinase inhibitors, an inventive step can be demonstrated by showing unexpected and advantageous properties compared to the prior art. caldwelllaw.com Examples of such properties include:

Significantly Improved Potency: A derivative that is orders of magnitude more potent than structurally similar compounds in the prior art.

Enhanced Selectivity: A derivative that shows high selectivity for a specific kinase or a panel of kinases, leading to a better safety profile.

Novel Mechanism of Action: A derivative that inhibits the target kinase through a novel mechanism not previously described for this class of compounds.

Improved Pharmacokinetic Profile: Derivatives with better absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved in vivo efficacy.

Overcoming Drug Resistance: A derivative that is active against mutant forms of a kinase that are resistant to existing therapies.

Industrial Applicability: This requirement is generally straightforward to meet for pharmaceutical compounds, as their utility in treating diseases is a clear industrial application. The potential use of novel this compound derivatives as therapeutic agents, for example, as kinase inhibitors for the treatment of cancer, would satisfy this criterion.

Future Research Directions and Potential Academic Applications of Ethyl 3 Quinazolin 4 Ylamino Benzoate

Emerging Applications of Ethyl 3-(quinazolin-4-ylamino)benzoate in Chemical Biology Research

The diverse pharmacological activities associated with the quinazoline (B50416) core, including anticancer, anti-inflammatory, and antiviral properties, suggest that this compound could be a valuable tool in chemical biology. mdpi.comnih.gov Future research is anticipated to focus on developing this compound and its derivatives as chemical probes to investigate complex biological systems and pathways.

One of the most promising areas is in cancer biology. Numerous quinazoline derivatives are known to function as kinase inhibitors, with several having been approved as anticancer drugs. nih.govresearchgate.net For instance, derivatives of 2-(quinazolin-4-ylamino)- mdpi.comresearchgate.netbenzoquinones have been developed as irreversible inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Future studies could explore whether this compound or its analogues can be modified to act as selective inhibitors for specific kinases. Such molecules would be invaluable for dissecting signaling pathways involved in cell proliferation, migration, and survival, potentially leading to the identification of new therapeutic targets. researchgate.net

Furthermore, the anti-inflammatory and antiviral potential of the quinazoline scaffold opens avenues for developing probes to study pathways related to infectious diseases and immune responses. mdpi.com By designing fluorescently tagged or biotinylated versions of this compound, researchers could visualize the compound's subcellular localization, identify its protein binding partners, and elucidate its mechanism of action on a molecular level.

Table 1: Potential Chemical Biology Applications

| Research Area | Potential Application of this compound | Target Pathways/Molecules |

|---|---|---|

| Oncology | Development of selective kinase inhibitor probes | EGFR, VEGFR-2, other tyrosine kinases nih.govnih.gov |

| Immunology | Probes to study inflammatory signaling cascades | Cytokine pathways, enzyme systems in immune cells |

| Virology | Tools to investigate viral replication mechanisms | Viral enzymes (e.g., proteases, polymerases) mdpi.com |

| Neuroscience | Exploration of anticonvulsant mechanisms | Ion channels, neurotransmitter receptors researchgate.netbohrium.com |

Collaborative Research Initiatives and Interdisciplinary Approaches for this compound Studies

To fully realize the therapeutic and academic potential of this compound, a concerted, interdisciplinary approach is essential. The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from various scientific fields.

Future research initiatives should be structured around collaborations between:

Medicinal and Synthetic Chemists: To design and synthesize novel libraries of this compound analogues with diverse structural modifications. Their expertise is crucial for optimizing potency, selectivity, and drug-like properties.

Computational Chemists and Molecular Modelers: To perform in silico studies, such as molecular docking, to predict the binding of analogues to specific biological targets. researchgate.net This can guide the rational design of new compounds and help interpret structure-activity relationship (SAR) data. nih.gov

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo assays to evaluate the biological activity of the synthesized compounds. This includes determining their efficacy in various disease models, such as cancer cell lines or viral assays, and elucidating their mechanisms of action. researchgate.net

Structural Biologists: To determine the crystal structures of promising compounds bound to their protein targets. This provides invaluable atomic-level insights into the binding mode and facilitates further structure-based drug design.

Such collaborative projects, integrating computational prediction, chemical synthesis, and biological evaluation, will accelerate the research and development process, leading to a more comprehensive understanding of the therapeutic potential of the this compound scaffold.

Unexplored Areas in the Medicinal Chemistry of this compound Analogues

While the parent quinazoline ring has been extensively studied, the specific chemical space around this compound remains largely uncharted. The future of its medicinal chemistry lies in the systematic exploration of its structure to establish clear structure-activity relationships (SAR). nih.gov

Key unexplored areas for derivatization include:

Modification of the Benzoate (B1203000) Ring: The ester group and the substitution pattern on the benzoate ring are prime targets for modification.

Ester Analogues: Replacing the ethyl ester with other alkyl or aryl groups, or converting it to an amide, carboxylic acid, or hydroxymethyl group, could significantly impact the compound's polarity, solubility, and interaction with target proteins.

Ring Substitution: Introducing various substituents (e.g., halogens, nitro, amino, or methoxy (B1213986) groups) at different positions on the benzoate ring could modulate electronic properties and provide new interaction points with biological targets.

Substitution on the Quinazoline Core: The quinazoline scaffold itself offers numerous positions for modification, which have proven critical for the activity of other derivatives. nih.gov

Positions 6 and 7: These positions are frequently substituted in known kinase inhibitors like gefitinib (B1684475) and erlotinib. researchgate.net Adding small, electron-donating groups could enhance binding affinity and selectivity.

Bioisosteric Replacement and Scaffolding Hopping: Advanced medicinal chemistry strategies could be employed, such as replacing the quinazoline ring with other heterocyclic systems (e.g., pyrimidine, quinoline) or altering the linker between the two aromatic systems. This could lead to the discovery of novel scaffolds with improved properties.

A systematic investigation of these unexplored areas, guided by computational modeling and followed by biological screening, holds the key to unlocking new generations of potent and selective therapeutic agents derived from this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(quinazolin-4-ylamino)- mdpi.comresearchgate.netbenzoquinones |

| Gefitinib |

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 3-(quinazolin-4-ylamino)benzoate and its derivatives?

The synthesis typically involves coupling a quinazoline intermediate with an aminopyrrole carboxylate derivative. For example, Ethyl 3-(6-(3-chloropropoxy)-7-methoxyquinazolin-4-ylamino)-1H-pyrrole-2-carboxylate is synthesized by refluxing ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride with 4-chloro-6-substituted quinazoline in isopropanol for 4 hours. The product is purified via recrystallization from ethanol, yielding up to 91% . Similar methods are used for derivatives with morpholine, piperazine, or pyrrolidine substituents .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups like ester carbonyls and amine linkages.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric consistency.

These methods are critical for verifying structural integrity and purity in compounds like Ethyl 3-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-ylamino)-1H-pyrrole-2-carboxylate .

Q. What intermediates are pivotal in synthesizing this compound?

Key intermediates include:

- 4-Chloro-6-substituted quinazolines : Synthesized via cyclization of 2-aminobenzamide derivatives under controlled conditions.

- Ethyl 3-amino-1H-pyrrole-2-carboxylate : Prepared by nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate with amines like cyclohexylamine .

These intermediates are critical for introducing functional groups that influence biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

- Catalyst Selection : Palladium catalysts in carbonylation reactions enhance efficiency (e.g., ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate synthesis) .

- Solvent Effects : Polar aprotic solvents like DMF improve solubility and reaction rates during coupling steps .

- Temperature Control : Mild conditions (e.g., room temperature) reduce side reactions in electrochemical cyclization methods for quinazolinones .

Q. What structural modifications enhance the antitumor activity of this compound derivatives?

Structure-Activity Relationship (SAR) studies reveal:

- Alkoxy Substituents : Longer chains (e.g., 3-chloropropoxy) improve cellular uptake and target binding.

- Heterocyclic Moieties : Morpholine or piperazine groups enhance solubility and pharmacokinetic properties.

For example, derivatives with 3-morpholinopropoxy substituents (GI-1) show superior in vitro antitumor activity compared to simpler analogues .

Q. How does computational modeling aid in designing derivatives with improved pharmacokinetic profiles?

- Molecular Docking : Predicts binding affinity to targets like epidermal growth factor receptor (EGFR).

- ADMET Predictions : Estimates absorption, distribution, and toxicity, guiding the design of derivatives with reduced CYP inhibition and better BBB permeability.

These tools are instrumental in prioritizing candidates for synthesis and testing .

Q. What in vitro assays evaluate the antitumor potential of this compound derivatives?

Common assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.